molecular formula C13H20FN3O B12221574 2-{[1-(Butan-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine

2-{[1-(Butan-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B12221574
M. Wt: 253.32 g/mol
InChI Key: YCCYKXNLULCWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(Butan-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of fluoropyrimidines. This compound is characterized by the presence of a piperidine ring substituted with a butan-2-yl group and an oxy linkage to a fluoropyrimidine moiety. Fluoropyrimidines are known for their applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Butan-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 1-butan-2-ylamine with 4-chloropyridine under basic conditions.

    Oxy Linkage Formation: The piperidine intermediate is then reacted with 5-fluoropyrimidine-2-ol in the presence of a suitable base, such as potassium carbonate, to form the oxy linkage.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Butan-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

2-{[1-(Butan-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe in the study of biological pathways and mechanisms.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(Butan-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to disruption of DNA replication and cell division, making it effective in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluoropyrimidine used in cancer treatment.

    Capecitabine: An oral prodrug of 5-fluorouracil.

    Tegafur: A chemotherapeutic agent that is metabolized to 5-fluorouracil.

Uniqueness

2-{[1-(Butan-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to its specific structural features, such as the piperidine ring and the butan-2-yl group. These features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development.

Properties

Molecular Formula

C13H20FN3O

Molecular Weight

253.32 g/mol

IUPAC Name

2-(1-butan-2-ylpiperidin-4-yl)oxy-5-fluoropyrimidine

InChI

InChI=1S/C13H20FN3O/c1-3-10(2)17-6-4-12(5-7-17)18-13-15-8-11(14)9-16-13/h8-10,12H,3-7H2,1-2H3

InChI Key

YCCYKXNLULCWKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC(CC1)OC2=NC=C(C=N2)F

Origin of Product

United States

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